4-Sulfamoylbenzyl chloride

Description

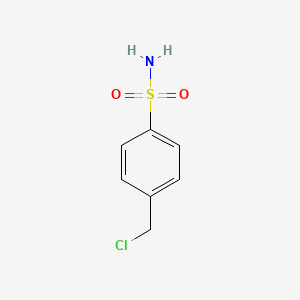

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHSFRFTTYXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625305 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-43-5 | |

| Record name | 4-(Chloromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Sulfamoylbenzyl Chloride

Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Chloride Moiety

The benzyl chloride portion of 4-sulfamoylbenzyl chloride is susceptible to nucleophilic substitution reactions, where the chloride ion acts as a leaving group. The benzylic carbon is electrophilic and readily attacked by various nucleophiles.

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted benzylamines. This reaction proceeds via a nucleophilic attack of the amine on the benzylic carbon, displacing the chloride ion. These reactions are fundamental in the synthesis of various biologically active compounds and are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Table 1: Examples of Amination Reactions with this compound

| Amine Reactant | Product |

| Ammonia | 4-(Aminomethyl)benzenesulfonamide |

| Methylamine | 4-((Methylamino)methyl)benzenesulfonamide |

| Phenylamine | 4-((Phenylamino)methyl)benzenesulfonamide chemguide.co.uk |

This table presents hypothetical products based on established chemical principles of amination reactions.

This compound can undergo esterification and etherification reactions through nucleophilic substitution of the chloride. Carboxylate salts or carboxylic acids in the presence of a base can act as nucleophiles to form benzyl esters. Similarly, alkoxides or phenoxides react to yield benzyl ethers. These reactions are valuable for introducing ester and ether functionalities into molecules containing the 4-sulfamoylbenzyl moiety. The Yamaguchi esterification is a specific method that can be employed for the synthesis of highly functionalized esters under mild conditions. organic-chemistry.org

Table 2: Esterification and Etherification Products from this compound

| Nucleophile | Product |

| Sodium Acetate | 4-Sulfamoylbenzyl acetate |

| Sodium Ethoxide | 4-(Ethoxymethyl)benzenesulfonamide |

| Sodium Phenoxide | 4-(Phenoxymethyl)benzenesulfonamide |

This table illustrates potential products from esterification and etherification reactions based on general principles of nucleophilic substitution.

The benzylic chloride of this compound can participate in coupling reactions with various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates. These reactions result in the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton. For instance, palladium-catalyzed coupling reactions of aryl chlorides with lithium salts of terminal alkynes can produce alkynyl arenes. nih.gov Such transformations are crucial for the synthesis of more complex molecular architectures.

Reactions of the Sulfonamide Group in this compound

The sulfonamide group (-SO₂NH₂) in this compound also offers opportunities for chemical modification. The nitrogen atom of the sulfonamide is nucleophilic, and the hydrogen atoms are acidic, allowing for reactions at this site.

The sulfonamide nitrogen can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org N-acylation is commonly performed using acyl chlorides or acid anhydrides to introduce an acyl group. semanticscholar.orgsemanticscholar.orgepa.govresearchgate.net These reactions are significant for synthesizing a diverse range of N-substituted sulfonamides. A convenient method for N-acylation involves the use of N-acylbenzotriazoles in the presence of sodium hydride, which can produce N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.orgepa.govresearchgate.net

Table 3: N-Alkylation and N-Acylation of the Sulfonamide Moiety

| Reagent | Product |

| Methyl Iodide | 4-(Chloromethyl)-N-methylbenzenesulfonamide |

| Acetyl Chloride | N-Acetyl-4-(chloromethyl)benzenesulfonamide |

| N-Acylbenzotriazole | N-Acyl-4-(chloromethyl)benzenesulfonamide semanticscholar.orgsemanticscholar.orgepa.govresearchgate.net |

This table provides examples of potential products from the N-alkylation and N-acylation of the sulfonamide group.

Beyond simple alkylation and acylation, the sulfonamide group can undergo other modifications. For instance, the Hinsberg reaction, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, demonstrates the reactivity of the sulfonamide functional group. wikipedia.orgbyjus.com While this compound itself contains a primary sulfonamide, this chemistry is relevant to its derivatives. Additionally, recent research has explored methods for the selective modification of sulfonamides, including carbene-catalyzed enantioselective modifications. rsc.org

Chemoselectivity and Regioselectivity in Reactions of this compound

The chemoselectivity of a reaction refers to the preferential reaction of one functional group over another in a molecule. In the case of this compound, the molecule possesses two primary reactive sites: the benzylic chloride and the sulfonamide group. The benzylic chloride is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The sulfonamide group, with its N-H protons, can exhibit acidic behavior and potentially react with bases, or the nitrogen atom could act as a nucleophile under certain conditions.

A critical aspect of its reactivity would be the competition between nucleophilic attack at the benzylic carbon versus reaction at the sulfonamide moiety. For instance, in the presence of a strong, non-nucleophilic base, deprotonation of the sulfonamide could occur. Conversely, with a good nucleophile, substitution of the chloride is expected to be the predominant reaction. The interplay between these two sites would be highly dependent on the specific reaction conditions and the nature of the attacking reagent.

Regioselectivity, the preference for reaction at one position over another, would become a key consideration when this compound reacts with unsymmetrical nucleophiles. For a nucleophile with two different reactive atoms, the site of attack on the benzylic carbon would be of interest. However, due to the singular electrophilic carbon of the chloromethyl group, regioselectivity in this context is less complex than in systems with multiple potential electrophilic centers. The primary regioselective question would revolve around the nucleophile itself.

Without dedicated studies, it is not possible to provide specific examples or quantitative data on the chemoselective and regioselective reactions of this compound.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools to elucidate reaction mechanisms, identify transition states, and map out the energy landscapes of chemical transformations. Such studies for this compound would offer invaluable insights into its reactivity.

Computational Analysis of Reaction Pathways

A computational analysis of the reaction pathways of this compound, likely using Density Functional Theory (DFT) or other high-level ab initio methods, would involve modeling its interaction with various nucleophiles. These calculations could determine the preferred reaction mechanism (S(_N)1 vs. S(_N)2) by comparing the activation energies for the stepwise (carbocation intermediate) and concerted pathways. The calculations would also map the geometry of the reactants, intermediates, transition states, and products along the reaction coordinate.

For an S(_N)2 reaction, the computational model would illustrate the backside attack of the nucleophile on the benzylic carbon, leading to a pentacoordinate transition state. For a potential S(_N)1 pathway, the calculations would model the initial, rate-determining cleavage of the C-Cl bond to form a sulfamoyl-substituted benzyl carbocation, followed by the rapid attack of the nucleophile. The relative energies of these pathways would provide a quantitative prediction of the dominant mechanism.

Energy Landscape Investigations for Key Transformations

An investigation of the energy landscape would provide a more comprehensive picture of the reaction. This would involve calculating the potential energy surface for the reaction, identifying all stationary points (reactants, products, intermediates, and transition states), and determining their relative energies.

The transition state is a critical point on the energy landscape, representing the energy maximum along the reaction coordinate. Computational methods can precisely determine the geometry and energy of the transition state. For an S(_N)2 reaction of this compound, the transition state would feature a partially formed bond between the nucleophile and the benzylic carbon and a partially broken C-Cl bond. Vibrational frequency calculations are typically performed to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) would be a key parameter for predicting the reaction rate. By modeling reactions with different nucleophiles and in various solvents (using implicit or explicit solvent models), a theoretical understanding of the factors governing the reactivity of this compound could be established.

Unfortunately, a search of the existing scientific literature did not yield any specific computational studies on the reaction pathways or energy landscapes of this compound. Therefore, the detailed mechanistic insights that such studies would provide remain to be explored.

Applications of 4 Sulfamoylbenzyl Chloride As a Synthetic Intermediate

Construction of Sulfonamide Derivatives

The presence of the 4-sulfamoylbenzyl moiety is a key feature in various biologically active compounds. 4-Sulfamoylbenzyl chloride provides a direct route to introduce this pharmacophore, primarily by leveraging the high reactivity of the benzylic chloride group toward nucleophiles.

A primary application of this compound is in the synthesis of N-substituted sulfonamide derivatives through N-alkylation reactions. The benzylic chloride is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines. This reaction, a type of N-alkylation, forms a stable carbon-nitrogen bond, effectively coupling the 4-sulfamoylbenzyl group to the amine-containing molecule.

The general reaction scheme involves the displacement of the chloride ion by the lone pair of electrons on the nitrogen atom of the amine. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

A specific example of this application is the synthesis of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS). nih.gov In this multi-step synthesis, this compound is reacted with another sulfonamide, 4-fluorobenzenesulfonamide, to create the final product. This reaction highlights the utility of this compound in linking two distinct sulfonamide-bearing aromatic rings. nih.gov Such compounds are investigated for their potential pharmacological activities, including carbonic anhydrase inhibition. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary or Secondary Amine (R-NH₂) | N-(4-Sulfamoylbenzyl)amine | Nucleophilic Substitution (N-alkylation) |

| This compound | 4-Fluorobenzenesulfonamide | 4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide | Nucleophilic Substitution |

This table illustrates the general reaction for the synthesis of N-substituted derivatives using this compound.

Detailed research findings indicate that the conditions for these alkylation reactions can be tailored to suit the specific amine substrate, often involving polar aprotic solvents and a non-nucleophilic base at room or slightly elevated temperatures to ensure high yields.

This compound is also a valuable precursor for the synthesis of heterocyclic compounds that incorporate a sulfonamide moiety. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The synthetic strategy typically involves a two-stage process: first, the reaction of this compound with a bifunctional nucleophile, followed by an intramolecular cyclization step.

For example, reacting this compound with a molecule containing both an amine and a hydroxyl group (an amino alcohol) would yield an N-(4-sulfamoylbenzyl)amino alcohol intermediate. Subsequent acid-catalyzed dehydration or other cyclization methods could then be employed to form a sulfonamide-bearing morpholine (B109124) ring. Similarly, reaction with diamines can lead to piperazine-containing sulfonamides.

Furthermore, more complex heterocyclic systems can be constructed. For instance, a strategy for synthesizing novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing benzoxazole, benzothiazole, or benzimidazole (B57391) moieties involves reacting N-(benzenesulfonyl)cyanamide salts with appropriately substituted 2-aminophenols, 2-aminothiophenol, or o-phenylenediamines, respectively. nih.gov This general approach demonstrates how a functionalized benzenesulfonyl precursor can be elaborated into complex heterocyclic systems. By analogy, this compound can be used to alkylate a suitable nitrogen atom within a pre-formed heterocyclic ring or be used as a building block in the initial stages of heterocycle construction.

| Intermediate Precursor | Cyclization Strategy | Resulting Heterocycle |

| N-(4-Sulfamoylbenzyl)amino alcohol | Intramolecular dehydration | Morpholine derivative |

| N-(4-Sulfamoylbenzyl)diamine | Intramolecular cyclization | Piperazine derivative |

| N-Sulfonyl propargylamides | Base-catalyzed cyclization | Oxazole derivative nih.gov |

| Cyclic ene sulfonamides | Radical cyclization | Polycyclic imine scispace.com |

This table outlines potential and documented pathways to sulfonamide-containing heterocycles where a 4-sulfamoylbenzyl group could be incorporated.

Research into the cyclization of various sulfonamide derivatives has established several methodologies, including base-catalyzed, acid-catalyzed, and radical-mediated ring closures, to access a diverse range of heterocyclic scaffolds. nih.govscispace.comfigshare.com

Incorporation into Complex Molecular Architectures

The dual functionality of this compound makes it an excellent component for inclusion in multi-step synthetic sequences aimed at producing complex, high-value molecules such as active pharmaceutical ingredients (APIs).

In a multi-step synthesis, each reaction builds upon the last to assemble a target molecule. utdallas.edu this compound can be introduced at various stages of a synthetic route to install the 4-sulfamoylbenzyl fragment. Its benzylic chloride allows for precise, chemoselective introduction via nucleophilic substitution, often without interfering with other functional groups present in the reaction partner, provided the reaction conditions are carefully controlled.

The synthesis of APIs often involves the sequential formation of bonds to build a core scaffold, followed by the addition of various functional groups to modulate the molecule's biological activity and pharmacokinetic properties. rsc.orgresearchgate.net The 4-sulfamoylbenzyl moiety can serve as a key part of the central scaffold or as a peripheral functional group. For instance, in the previously mentioned synthesis of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, the use of this compound is a critical step in a longer sequence that begins with simpler starting materials. nih.gov Such synthetic sequences highlight the importance of robust and reliable reactions, a role fulfilled by the predictable reactivity of the benzylic chloride group.

This compound is itself a functionalized aromatic system and serves as a building block to introduce this pre-functionalized ring into larger molecules. pharmalego.com The term "building block" in this context refers to a molecular fragment that can be readily incorporated into a synthetic scheme. The chloromethyl group is the primary reactive handle for this incorporation.

By reacting this compound with a nucleophile attached to another molecular scaffold (e.g., another aromatic ring, a heterocycle, or an aliphatic chain), the entire 4-sulfamoylbenzyl group is transferred. This strategy is efficient as it avoids the need to construct the substituted benzene (B151609) ring from scratch late in a synthesis. For example, the synthesis of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives demonstrates a strategy where a sulfonamide is first formed, and then the aromatic ring is further functionalized using palladium-catalyzed cross-coupling reactions. mdpi.com This illustrates how a sulfonamide-containing aromatic ring can be a platform for further complexity. This compound offers a complementary approach, where the fully substituted ring is introduced in a single step.

The two substituents on the aromatic ring of this compound (the sulfamoyl and chloromethyl groups) have different electronic properties and direct further substitution on the ring in a predictable manner, although the reactivity of the benzylic chloride often dominates its synthetic utility.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. rjpbcs.comcas.cn this compound is an excellent scaffold for such endeavors due to its defined point of attachment and its inherent biological relevance.

The reactive chloromethyl group allows for the covalent attachment of the 4-sulfamoylbenzyl core to a diverse set of "building blocks." In a typical parallel synthesis approach, this compound can be reacted with a large collection of different amines, thiols, or alcohols in separate reaction vessels (e.g., in a 96-well plate format). This process generates a library of compounds where the core 4-sulfamoylbenzyl structure is constant, but the group attached to the benzylic carbon varies widely.

This approach was utilized in the design and synthesis of a library of methylenesulfonamides, where a solid-phase synthetic route was developed. nih.gov Key steps included sulfonamide formation and palladium-catalyzed transformations. nih.gov The use of a solid support, to which the initial building block is anchored, can simplify the purification process, as excess reagents and by-products can be washed away before the final compound is cleaved from the support.

Design of Compound Libraries Utilizing Sulfamoylbenzyl Scaffolds

The design of compound libraries centered around the sulfamoylbenzyl scaffold leverages the structural and functional characteristics of the sulfonamide group, a well-established pharmacophore in medicinal chemistry. mdpi.comnih.gov The primary sulfonamide of the 4-sulfamoylbenzyl core can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. ucl.ac.uk The design of such libraries often involves the strategic introduction of a wide array of substituents to explore the chemical space around this privileged scaffold. mdpi.com

The benzyl (B1604629) chloride functionality of this compound serves as a key anchoring point for introducing diversity. Through nucleophilic substitution reactions, a multitude of functional groups can be appended at this position. This allows for the creation of libraries with varied steric and electronic properties, which is essential for probing structure-activity relationships (SAR).

A common strategy involves reacting this compound with a diverse set of amines, thiols, or alcohols to generate a library of secondary and tertiary amines, thioethers, or ethers, respectively. Each of these reactions introduces a new vector of diversity originating from the R-group of the nucleophile.

Table 1: Illustrative Library Design from this compound

| Entry | Nucleophile (R-NH₂) | Resulting Scaffold | Diversity Point (R) |

|---|---|---|---|

| 1 | Aniline (B41778) | 4-((phenylamino)methyl)benzenesulfonamide | Phenyl |

| 2 | Piperidine | 4-(piperidin-1-ylmethyl)benzenesulfonamide | Piperidinyl |

| 3 | Morpholine | 4-(morpholinomethyl)benzenesulfonamide | Morpholinyl |

| 4 | Benzylamine (B48309) | 4-((benzylamino)methyl)benzenesulfonamide | Benzyl |

Furthermore, the sulfonamide moiety itself can be a point of diversification. While this compound possesses a primary sulfonamide, derivatization at this site can lead to secondary or tertiary sulfonamides, further expanding the library's diversity. This dual-handle approach allows for the creation of extensive and multi-dimensional compound libraries from a single, readily accessible starting material.

High-Throughput Synthesis Strategies

To efficiently generate large libraries of compounds based on the sulfamoylbenzyl scaffold, high-throughput synthesis (HTS) strategies are employed. These methods are designed to be rapid, automated, and amenable to parallel processing, allowing for the synthesis of hundreds or thousands of compounds in a short period. purdue.edu Both solid-phase and solution-phase parallel synthesis techniques are applicable.

Solid-Phase Synthesis:

In a solid-phase approach, a suitable starting material is attached to a solid support, such as a resin bead. For a library derived from this compound, one could envision a strategy where a resin-bound amine is reacted with this compound. Subsequent reactions can be carried out on the solid support, with the ease of purification by simple filtration and washing of the resin. This methodology is particularly advantageous for multi-step syntheses as it avoids tedious work-up procedures after each step.

A representative solid-phase synthesis could involve the following steps:

Attachment of a diverse set of building blocks (e.g., amino acids) to a solid support.

Reaction of the resin-bound building blocks with this compound.

Cleavage of the final products from the solid support.

This approach allows for the "split-and-pool" method, a powerful technique in combinatorial chemistry for generating vast numbers of compounds.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis offers the advantage of more traditional reaction kinetics and the ability to monitor reactions more easily. In this strategy, reactions are carried out in parallel in an array of reaction vessels, such as a 96-well plate. This compound is well-suited for this approach due to its reactivity towards a wide range of nucleophiles under relatively mild conditions.

A typical workflow for a solution-phase parallel synthesis of a library of 4-sulfamoylbenzyl derivatives would involve:

Dispensing a solution of this compound into each well of a multi-well plate.

Adding a different nucleophile (e.g., from a pre-made library of amines) to each well.

Incubating the reaction plate under appropriate conditions.

Direct analysis of the crude product mixtures or purification using high-throughput methods like mass-directed preparative HPLC.

Table 2: Representative High-Throughput Solution-Phase Synthesis of a Sulfamoylbenzyl Library

| Well | Reactant A | Reactant B (Amine) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A1 | This compound | 4-Fluoroaniline | 4-(((4-fluorophenyl)amino)methyl)benzenesulfonamide | 85 | >95 |

| A2 | This compound | Cyclohexylamine | 4-((cyclohexylamino)methyl)benzenesulfonamide | 92 | >95 |

| A3 | This compound | Pyrrolidine | 4-(pyrrolidin-1-ylmethyl)benzenesulfonamide | 88 | >95 |

| A4 | This compound | N-Methylbenzylamine | 4-((benzyl(methyl)amino)methyl)benzenesulfonamide | 79 | >90 |

The use of automated liquid handlers and robotic systems can significantly accelerate the process of reagent dispensing, reaction setup, and work-up, making it possible to synthesize and screen large libraries of sulfamoylbenzyl derivatives in a highly efficient manner.

Derivatives and Analogues of the 4 Sulfamoylbenzyl Moiety: Design and Synthesis

Systemic Variation of the Sulfamoylbenzyl Scaffold

Systematic structural modifications of the 4-sulfamoylbenzyl moiety are employed to modulate activity and selectivity. These variations typically focus on three key regions of the molecule: the benzyl (B1604629) methylene (B1212753) group, the phenyl ring, and the sulfonamide functional group.

Modifications on the Benzyl Methylene Group

The benzyl methylene bridge (-CH₂-) in the 4-sulfamoylbenzyl scaffold serves as a simple, flexible linker. While less commonly varied than the aromatic ring or the sulfonamide group, modifications at this position can be a valuable strategy for altering the spatial arrangement and conformational flexibility of the molecule. Potential modifications, based on established bioisosteric replacements, could include:

Introduction of Alkyl Substituents: Replacing one or both benzylic hydrogens with small alkyl groups (e.g., methyl) can introduce steric bulk and restrict rotation around the benzyl-substituent bond. This can lock the molecule into a more defined conformation.

Incorporation into a Ring System: The methylene carbon and its substituent could be part of a cyclic structure, such as a cyclopropyl (B3062369) or cyclobutyl ring. This would significantly constrain the geometry of the molecule.

Oxidation or Replacement with Heteroatoms: The methylene group could be oxidized to a carbonyl (ketone) or replaced with heteroatoms like oxygen (ether) or nitrogen (amine) to introduce new hydrogen bonding capabilities and alter electronic properties.

Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring plays a critical role in determining the electronic properties and reactivity of the entire molecule. libretexts.org The nature and position of these substituents can be fine-tuned to influence reaction mechanisms and rates.

Electron-Donating Groups (Activating Groups): Substituents such as amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups donate electron density to the benzene (B151609) ring. libretexts.org This electron donation can stabilize carbocation intermediates that may form during nucleophilic substitution reactions at the benzyl chloride position. nih.gov

Electron-Withdrawing Groups (Deactivating Groups): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) withdraw electron density from the ring. libretexts.org This destabilizes carbocation intermediates, potentially altering the reaction mechanism from a stepwise (D_N + A_N) to a more concerted (A_N D_N) pathway for benzyl chlorides. nih.gov Halogens are also considered deactivating through an inductive effect. libretexts.org

The position of the substituent is also crucial. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the position of the nitro group (ortho, meta, or para) significantly affects the reaction mechanism and the formation of subsequent products. scholaris.ca The steric hindrance from an ortho-substituent can prevent certain side reactions, such as the formation of disulfones. scholaris.ca

Alterations of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a cornerstone of many bioactive molecules and offers significant opportunities for modification. researchgate.net It is a metabolically stable group that can be readily derivatized to explore structure-activity relationships. researchgate.netchemrxiv.org

N-Substitution: The primary sulfonamide can be converted to a secondary sulfonamide by reacting it with various amines. nih.gov This is a common strategy to introduce diverse functionalities. For example, N-alkylation with groups like n-butyl, cyclopropyl, or benzylamine (B48309), as well as N-arylation with substituted anilines, has been used to generate libraries of derivatives. nih.gov

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. This modification can serve as a strategy to create prodrugs or to introduce another pharmacophoric element. dergipark.org.tr

Bioisosteric Replacement: The sulfonamide group can be replaced with other acidic functional groups that mimic its properties, such as a carboxylic acid.

These alterations not only change the steric and electronic profile of the molecule but can also introduce new interaction points for biological targets.

Synthesis of N-(4-Sulfamoylphenyl)benzamide Derivatives and Related Compounds

N-(4-Sulfamoylphenyl)benzamide derivatives are an important class of compounds synthesized from 4-aminobenzenesulfonamide (sulfanilamide). The core reaction involves the formation of an amide bond between the 4-amino group of sulfanilamide (B372717) and a benzoic acid derivative.

Acylation of 4-Aminobenzenesulfonamide with Benzoyl Chlorides

A primary and direct method for synthesizing N-(4-sulfamoylphenyl)benzamide derivatives is the acylation of 4-aminobenzenesulfonamide with various substituted benzoyl chlorides. researchgate.net The reaction involves the nucleophilic attack of the aniline (B41778) nitrogen of sulfanilamide on the electrophilic carbonyl carbon of the benzoyl chloride.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netimpactfactor.org

General Reaction Scheme:

Figure 1. General synthesis of N-(4-Sulfamoylphenyl)benzamide derivatives via acylation.

A variety of substituted benzoyl chlorides can be used to generate a library of compounds, as demonstrated in the table below, which summarizes the synthesis of several derivatives. researchgate.netresearchgate.net

| Compound ID | Substituent (R) on Benzoyl Chloride | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1a | -H | C₁₃H₁₂N₂O₃S | 256 | 85 |

| 1b | 4-Cl | C₁₃H₁₁ClN₂O₃S | 265 | 78 |

| 1c | 4-F | C₁₃H₁₁FN₂O₃S | 242 | 82 |

| 1d | 4-NO₂ | C₁₃H₁₁N₃O₅S | 288 | 75 |

| 1e | 4-CH₃ | C₁₄H₁₄N₂O₃S | 272 | 88 |

| 1f | 4-OCH₃ | C₁₄H₁₄N₂O₄S | 250 | 72 |

Alternatively, the amide bond can be formed directly from benzoic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt). researchgate.net

Alternative Routes via Benzonitrile (B105546) and Lewis Acid Catalysis

N-acylation of sulfonamides can also be achieved under acidic conditions, providing an alternative to base-mediated methods. dergipark.org.tr Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O), Zinc chloride (ZnCl₂), and Titanium tetrachloride (TiCl₄) have been shown to effectively catalyze the N-acylation of sulfonamides. dergipark.org.tr

While direct synthesis from benzonitrile is less common for this specific transformation, related Lewis acid-catalyzed reactions highlight the versatility of this approach in C-N bond formation. For instance, the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, a reaction involving a similar electrophilic acylating agent, is effectively catalyzed by solid acid catalysts like HBEA zeolites. frontiersin.org This demonstrates the power of acid catalysis in activating acyl compounds towards nucleophilic attack. The application of such catalytic systems could provide milder and more efficient pathways for the synthesis of N-acylsulfonamides. dergipark.org.tr

Derivatization of Amino-Substituted Sulfonamides

The derivatization of existing amino-substituted sulfonamides, such as the foundational compound 4-aminobenzene-1-sulfonamide (sulfanilamide), represents a common strategy for generating libraries of bioactive molecules. One notable approach involves the synthesis of N-aryl-β-alanine derivatives. nih.gov This method expands upon the core sulfonamide structure by introducing a β-alanine linker to the 4-amino group, providing a scaffold for further functionalization. nih.gov

The synthesis can proceed through multiple steps, starting with the reaction of 4-aminobenzene-1-sulfonamide with agents like carbon disulfide followed by ethyl iodide to produce intermediates. nih.gov These intermediates can then be used to build more complex structures, including hydrazides, hydrazones, and various heterocyclic systems like pyrazoles and thiadiazoles, all while retaining the primary sulfonamide group essential for certain biological interactions. nih.gov This highlights a versatile pathway for modifying a simple sulfonamide into a more complex derivative with potentially altered or enhanced biological activity. nih.gov

Preparation of N-(4-Sulfamoylbenzyl) Salicylamide (B354443) and Benzamide (B126) Derivatives

A significant class of derivatives is the N-(4-sulfamoylbenzyl) salicylamides and their benzamide precursors. These compounds have been synthesized and investigated for their potential as tubulin polymerization inhibitors. rsc.orgnih.gov The synthetic route is a multi-step process that has been optimized to achieve high yields. nih.gov

The synthesis typically begins not with 4-sulfamoylbenzyl chloride itself, but by constructing the core benzamide structure first. An efficient route involves the amidation of a protected salicylic (B10762653) acid derivative, such as 5-chloro-2-methoxybenzoic acid, with benzylamine. nih.gov This initial step, using ethyl chloroformate as a coupling reagent, produces the N-benzyl benzamide intermediate in high yield. nih.gov

Subsequently, this intermediate undergoes chlorosulfonation. The reaction with chlorosulfonic acid introduces the sulfonyl chloride group onto the benzyl ring, specifically at the para position, affording the key intermediate, 4-(5-chloro-2-methoxybenzamido-N-methylene)benzene sulfonyl chloride. nih.gov This sequence is crucial, as attempting to start with 5-chlorosalicylic acid and benzylamine before chlorosulfonation results in significantly lower yields (less than 20%), whereas using the methoxy-protected starting material increases the yield of the sulfonyl chloride derivative to 90%. nih.gov

With the sulfonyl chloride intermediate in hand, the sulfonamide moiety is constructed by coupling it with a diverse range of amines. This reaction is typically performed in the presence of a base, such as sodium carbonate, in a biphasic solvent system like dichloromethane (B109758) and water. nih.gov This method allows for the introduction of various substituents onto the sulfonamide nitrogen, including aromatic, aliphatic, and heterocyclic groups. The versatility of this step is demonstrated by the successful synthesis of a wide array of 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl) benzamide derivatives, with reported yields ranging from moderate to excellent (47–98%). nih.gov

| Amine Type | General Conditions | Yield Range |

| Aromatic Amines | Na₂CO₃, DCM/H₂O | 47-98% nih.gov |

| Aliphatic Amines | Na₂CO₃, DCM/H₂O | 47-98% nih.gov |

| Heterocyclic Amines | Na₂CO₃, DCM/H₂O | 47-98% nih.gov |

This interactive table summarizes the coupling reaction outcomes for forming benzamide derivatives.

The final step in the synthesis of the target salicylamides is the deprotection of the hydroxyl group. The o-methoxy group on the benzamide derivatives serves as a protecting group that facilitates the high-yield chlorosulfonation step. nih.gov Cleavage of this methyl ether is achieved by refluxing the benzamide intermediate with sodium cyanide in anhydrous dimethyl sulfoxide (B87167) (DMSO). This deprotection step is highly efficient, yielding the desired 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives in excellent yields, typically between 72% and 98%. nih.gov The final structures are then confirmed using spectroscopic methods. nih.gov

Synthesis of Sulfamoylphenylalkyl Ethers and Related Scaffolds

Another important class of compounds derived from the 4-sulfamoylbenzyl moiety is sulfamoylphenylalkyl ethers. A series of 4-sulfamoylphenyl-ω-aminoalkyl ethers has been reported as effective carbonic anhydrase inhibitors. acs.org

The synthesis of these ether linkages can be achieved through the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.org In this context, this compound acts as the primary benzyl halide electrophile. The reaction proceeds by treating this compound with a deprotonated alcohol (alkoxide), which acts as the nucleophile. wikipedia.orglibretexts.org The choice of a primary halide like this compound is advantageous as it favors the SN2 pathway and minimizes competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org The alkoxide can be generated from a wide variety of primary, secondary, or tertiary alcohols by using a strong base. masterorganicchemistry.com This methodology allows for the synthesis of a diverse library of ethers by varying the alcohol component.

Design and Synthesis of Hybrid Sulfonamide Structures

The principle of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a modern strategy in drug design. This approach has been applied to create novel sulfonamide structures with the potential to interact with multiple biological targets. researchgate.netnih.gov

One example is the synthesis of benzothiazole-based sulfonamide hybrids. Benzothiazole and sulfonamide scaffolds are both known to possess a wide range of pharmacological activities, and their combination can lead to multifunctional agents. researchgate.net Similarly, pyrimidine (B1678525) sulfonamide derivatives have been designed and synthesized based on a hybridization strategy to develop new anticancer drugs. nih.gov The design of these hybrid molecules often involves linking the 4-sulfamoylphenyl moiety to another heterocyclic system, creating a novel chemical entity with a potentially synergistic or unique biological profile. researchgate.netnih.gov

Integration with Thiadiazole Moieties

The 1,3,4-thiadiazole (B1197879) ring is a versatile heterocyclic scaffold known to be present in compounds with a wide range of biological activities, including anticancer and antiviral properties. nih.govmdpi.com The structural flexibility of thiadiazoles allows for modifications that can enhance pharmacokinetic properties and target specificity. nih.gov Integrating the 4-sulfamoylbenzyl moiety with a thiadiazole ring has been a strategy to create potent and selective inhibitors of various enzymes, such as carbonic anhydrases (CAs).

The design of these hybrid molecules often involves retaining key pharmacophoric features from known inhibitors while introducing the thiadiazole and sulfonamide functionalities to achieve dual or multi-target inhibition. nih.gov For instance, in the design of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and carbonic anhydrases, the 2,3-dihydro-1,3,4-thiadiazole moiety can act as a central heterocyclic system to occupy an adenine (B156593) binding pocket, while the benzenesulfonamide (B165840) group serves as a tail to fit into a hydrophobic pocket. nih.gov

The synthesis of these derivatives typically involves multi-step reaction sequences. A common approach begins with a substituted benzoic acid, which is converted through several intermediates to a key thiol compound. researchgate.netnih.gov For example, 4-chlorobenzoic acid can be esterified, subjected to hydrazination, and then cyclized to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. researchgate.netnih.gov This thiol intermediate is then converted into a sulfonyl chloride. researchgate.netnih.gov The final step involves the nucleophilic attack of various amines on this sulfonyl chloride to yield the target N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives. researchgate.netnih.gov

Another synthetic route involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with diones like acenaphthylene-1,2-dione in ethanol (B145695) at room temperature to produce spiro-heterocyclic compounds. mdpi.com This method is noted for being environmentally friendly. mdpi.com Similarly, other synthetic strategies start with sulfanilamide, which undergoes diazotization to form 4-sulfamoylbenzenediazonium chloride, a precursor that can be coupled with other intermediates to generate the final thiadiazole derivative. nih.gov

Table 1: Examples of Synthesized 4-Sulfamoylphenyl-Thiadiazole Derivatives and Their Research Findings

| Compound Name | Starting Materials | Key Synthesis Steps | Research Finding | Reference |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, acenaphthylene-1,2-dione | One-pot reaction in ethanol at room temperature. | Demonstrated significant anticancer efficacy and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com | mdpi.com |

| Sulfamoylphenyl-dihydro-thiadiazole derivative (Compound 14) | Sulfanilamide, N-(4-acetylphenyl)acetamide | Diazotization of sulfanilamide, coupling to form hydrazonoyl chloride, subsequent cyclization. | Acted as a potent dual inhibitor of EGFR and human carbonic anhydrases (hCA_IX and hCA_XII) with selective cytotoxicity against cancer cells. nih.gov | nih.gov |

| 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives | 4-chlorobenzoic acid, various amines | Esterification, hydrazination, salt formation, cyclization to a thiol, conversion to sulfonyl chloride, and final reaction with amines. | Some synthesized compounds possessed anti-tobacco mosaic virus (TMV) activity. researchgate.netnih.gov | researchgate.netnih.gov |

| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzene sulfonamide derivatives | [N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide, 4-amino-benzene sulfonyl chloride | Hydrolysis of the benzamide followed by reaction with 4-aminobenzene sulfonylchloride in pyridine. | The compounds showed potent anticonvulsant activity in maximal electroshock method (MES) tests. |

Conjugation with Amino Acid Scaffolds

Conjugating the 4-sulfamoylbenzyl moiety to amino acid scaffolds is a prominent strategy in medicinal chemistry to create peptidomimetics, particularly enzyme inhibitors. nih.govnih.gov Amino acids provide a versatile platform for synthesizing sulfonamides with tailored structures due to their inherent chirality and the presence of both amino and carboxylic acid functional groups. researchgate.net The resulting sulfonamide linkage is a key feature, as it can act as a transition-state mimic for amide and ester hydrolysis, a mechanism exploited in the design of inhibitors for enzymes like arginase. nih.govh1.co

The design of these conjugates often aims to improve interactions with biological targets. For instance, adding "tails" to the aromatic sulfonamide moiety can enhance binding with hydrophobic or hydrophilic regions within an enzyme's active site, leading to better ligand binding and isozyme selectivity. tandfonline.com

The synthesis of these amino acid-sulfonamide conjugates, also known as sulfonopeptides, predominantly involves the coupling of a sulfonyl chloride with an amino acid ester or peptide ester. nih.gov A general synthetic pathway involves the reaction of branched-chain amino acids (e.g., valine, leucine, isoleucine) with a benzenesulfonyl chloride in an aqueous basic medium. researchgate.net The amino group of the amino acid performs a nucleophilic attack on the sulfonyl chloride to form the stable sulfonamide bond. researchgate.net

In more complex syntheses, protecting groups are often necessary. For example, the synthesis of novel glycoconjugate amino acid building blocks linked via a sulfonamide involves coupling a glycosyl thioacetate (B1230152) to an amino acid methyl ester, followed by oxidation and deprotection of the carbohydrate part. nih.gov This method allows for the linkage to occur at either the α-amino group or a side-chain amino group, such as the ε-amino group of lysine. nih.gov Another approach involves the synthesis of benzylaminoethyureido-tailed benzenesulfonamides, where a multi-step process is used to build a urea-based linker between the benzenesulfonamide core and a substituted benzylamine tail. nih.gov

Table 2: Synthetic Approaches for Conjugating 4-Sulfamoylbenzyl Moiety with Amino Acid Scaffolds

| Conjugate Type | General Synthetic Approach | Key Features of Synthesis | Resulting Structure | Reference |

| Sulfonopeptides | Coupling of a sulfonyl chloride (e.g., this compound) with an amino acid/peptide ester. | Forms a stable sulfonamide bond that mimics the tetrahedral transition state of peptide bond hydrolysis. | Amino acid or peptide linked directly to the sulfonyl group of the 4-sulfamoylbenzyl moiety. | nih.gov |

| Branched-Chain Amino Acid Sulfonamides | Reaction of a benzenesulfonyl chloride with a branched-chain amino acid in a basic aqueous medium. | A straightforward method utilizing the nucleophilicity of the amino acid's amino group. | A sulfonamide linkage is formed between the benzyl moiety and the amino acid. | researchgate.net |

| Glycosyl-Amino Acid Sulfonamides | Coupling a glycosyl thioacetate to an amino acid methyl ester, followed by oxidation and deprotection. | Allows for the creation of complex glycoconjugates with a sulfonamide linker. | Carbohydrate and amino acid moieties are linked via a sulfonamide functional group. | nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | Multi-step synthesis involving the formation of a urea (B33335) linker between a benzenesulfonamide and a benzylamine derivative. | Creates a more extended and flexible linker between the core sulfonamide and the amino acid-related tail. | A benzenesulfonamide core connected to a benzylamino-containing tail via a ureido bridge. | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research on 4 Sulfamoylbenzyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Sulfamoylbenzyl chloride by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the sulfonamide protons.

The aromatic region typically displays a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfamoyl group (H-3/H-5) are deshielded by the electron-withdrawing nature of the SO₂NH₂ group and are expected to appear as a doublet at a lower field. Conversely, the protons ortho to the chloromethyl group (H-2/H-6) are also deshielded and will appear as a distinct doublet. Data from closely related substituted benzenesulfonamides support these assignments. rsc.orgresearchgate.netchemicalbook.com

The benzylic protons of the chloromethyl (-CH₂Cl) group are significantly deshielded by the adjacent electronegative chlorine atom and the aromatic ring, resulting in a singlet further downfield than a typical alkyl proton. researchgate.net The protons of the sulfonamide (-SO₂NH₂) group are exchangeable and often appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -SO₂NH ₂ | 4.8 - 5.5 | Broad Singlet |

| Ar-H (ortho to -SO₂NH₂) | 7.8 - 8.0 | Doublet |

| Ar-H (ortho to -CH₂Cl) | 7.4 - 7.6 | Doublet |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Due to the symmetry of the 1,4-disubstituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the benzylic carbon.

The carbon atom attached to the sulfur of the sulfamoyl group (C-4) and the carbon attached to the chloromethyl group (C-1) are quaternary and typically show weaker signals. Their chemical shifts are significantly influenced by their respective substituents. rsc.orgoregonstate.edu The aromatic C-H carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region (120-140 ppm). compoundchem.comoregonstate.edu The benzylic carbon of the -CH₂Cl group is shifted downfield due to the electronegativity of the chlorine atom, generally appearing in the 40-50 ppm range. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -4 (ipso to -SO₂NH₂) | 144 - 146 |

| C -1 (ipso to -CH₂Cl) | 140 - 142 |

| C -2/C -6 (ortho to -CH₂Cl) | 129 - 131 |

| C -3/C -5 (ortho to -SO₂NH₂) | 127 - 129 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. libretexts.orgazolifesciences.com This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. libretexts.org

For this compound, with the molecular formula C₇H₈ClNO₂S, the theoretical monoisotopic mass is calculated to be 204.99643 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the compound's elemental composition. infinitalab.com This technique is crucial for differentiating the target compound from any potential isobaric impurities.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. vscht.cz The FTIR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural components.

Key expected vibrational frequencies include:

N-H Stretching: The sulfonamide N-H bonds typically show two distinct stretching bands in the region of 3400-3200 cm⁻¹.

Aromatic C-H Stretching: A weak to medium band just above 3000 cm⁻¹ is characteristic of C-H bonds on the benzene ring. libretexts.org

S=O Stretching: The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to the stretching of the carbon-carbon bonds within the aromatic ring. vscht.cz

S-N Stretching: A band corresponding to the sulfur-nitrogen bond stretch is expected in the 935-875 cm⁻¹ region. nih.gov

C-Cl Stretching: The vibration of the carbon-chlorine bond in the chloromethyl group typically appears in the 850-550 cm⁻¹ range. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1170 - 1150 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonamide | S-N Stretch | 935 - 875 | Medium |

Note: These are typical frequency ranges; the exact position and intensity can be influenced by the molecule's solid-state environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. This arrangement can be described by bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms).

Analysis of similar sulfonamide structures reveals consistent values for these parameters. The sulfonamide group, in particular, exhibits a relatively conserved geometry. Key bond lengths within this functional group, such as the sulfur-oxygen and sulfur-nitrogen bonds, are well-characterized. Similarly, the bond angles around the sulfur atom are typically tetrahedral in nature.

The following tables present expected values for the bond lengths, bond angles, and a key dihedral angle for this compound, derived from crystallographic data of analogous compounds.

Interactive Data Table: Expected Bond Lengths in this compound

| Atom 1 | Atom 2 | Bond Type | Expected Length (Å) |

| S | O1 | Double | ~1.43 |

| S | O2 | Double | ~1.44 |

| S | N | Single | ~1.62 |

| S | C (aromatic) | Single | ~1.77 |

| C (aromatic) | C (aromatic) | Aromatic | ~1.39 |

| C (aromatic) | C (methylene) | Single | ~1.50 |

| C (methylene) | Cl | Single | ~1.79 |

Interactive Data Table: Expected Bond Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |

| O1 | S | O2 | ~119 |

| O1 | S | N | ~107 |

| O2 | S | N | ~107 |

| O1 | S | C (aromatic) | ~108 |

| O2 | S | C (aromatic) | ~108 |

| N | S | C (aromatic) | ~107 |

| C (aromatic) | C (methylene) | Cl | ~111 |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the macroscopic properties of the crystalline solid. For sulfonamides like this compound, hydrogen bonding is a dominant force in directing the crystal packing.

The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygens). This facilitates the formation of robust N-H···O=S hydrogen bonds between adjacent molecules. These interactions are a primary driver for the assembly of molecules into well-defined patterns. The typical distance for such hydrogen bonds is in the range of 2.8 to 3.2 Å between the donor and acceptor atoms.

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions can also contribute to the stability of the crystal structure. In these interactions, a hydrogen atom attached to a carbon (either on the aromatic ring or the benzyl (B1604629) group) forms a weak hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule.

The aromatic rings of this compound also allow for the possibility of π-π stacking interactions. These occur when the electron clouds of adjacent benzene rings overlap, providing additional stabilization. The specific arrangement of these stacked rings can lead to different packing motifs, such as herringbone or layered structures.

The interplay of these various intermolecular forces—strong hydrogen bonds, weaker hydrogen bonds, and π-π stacking—results in a highly ordered, three-dimensional crystal lattice. The specific packing motif adopted will be the one that maximizes the attractive forces and minimizes repulsion, leading to the most thermodynamically stable crystal structure. In many sulfonamides, these interactions lead to the formation of dimeric structures or extended chains and sheets.

Theoretical and Computational Investigations of 4 Sulfamoylbenzyl Chloride and Derivatives

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular geometry and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy arrangement of atoms. For 4-Sulfamoylbenzyl chloride, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its three-dimensional structure.

The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The results of such a calculation would provide precise data on the geometry of the benzene (B151609) ring, the sulfamoyl group (-SO₂NH₂), and the chloromethyl group (-CH₂Cl). Studies on similar aromatic sulfonyl derivatives show that DFT calculations can accurately predict these parameters. orientjchem.org The planarity of the benzene ring and the orientation of the substituents are key outputs of this analysis.

Illustrative Data: Predicted Molecular Geometry Parameters The following table represents the type of data that would be obtained from a DFT geometry optimization of this compound. The values are representative of typical bond lengths and angles for these functional groups.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.63 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-C-S-N | Defines substituent orientation |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfamoyl group, while the LUMO would likely be concentrated around the electron-withdrawing sulfamoyl group and the electrophilic chloromethyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

Illustrative Data: FMO Energy Parameters This table illustrates the kind of data generated from an FMO analysis. The energy values are hypothetical.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idnih.gov

In an MEP map, different potential values are represented by different colors. Typically:

Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would be the oxygen atoms of the sulfamoyl group and potentially the nitrogen atom.

Blue indicates regions of most positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. These would likely be the hydrogen atoms of the amine group and the carbon atom in the chloromethyl group.

Green represents areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of charge distribution and is used to understand hydrogen bonding interactions and the initial steps of molecular recognition. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers that separate them.

Rotational Barriers and Preferred Conformations

For this compound, rotation can occur around the C-S bond (connecting the benzene ring to the sulfur atom) and the C-C bond (connecting the ring to the chloromethyl group). Computational methods can determine the energy profile as these bonds are rotated. The energy maxima on this profile correspond to transition states and define the rotational energy barriers, while the energy minima correspond to stable conformers. nih.gov

Studies on related benzenesulfonamides have shown that the orientation of the amino group relative to the benzene ring is a key conformational feature. nih.gov For this compound, calculations would likely show that specific staggered conformations that minimize steric hindrance between the sulfamoyl, chloromethyl, and ring hydrogen atoms are energetically preferred. The height of the rotational barriers provides insight into the flexibility of the molecule at different temperatures. nih.gov

Solvation Effects on Molecular Parameters

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on molecular geometry and electronic structure.

When a molecule like this compound is placed in a polar solvent, its charge distribution can be altered. The solvent can stabilize conformations with larger dipole moments and may affect the energies of the frontier orbitals. For instance, a polar solvent would likely stabilize charge separation in the molecule, potentially lowering the HOMO-LUMO gap and increasing its reactivity. Solvation can also influence the relative energies of different conformers, sometimes changing the preferred conformation compared to the gas phase.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, methods based on Density Functional Theory (DFT) are particularly valuable for elucidating their electronic structure and predicting their response to electromagnetic radiation.

Theoretical NMR Chemical Shift Calculations (GIAO-B3LYP)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a reliable method for structure verification and assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and effective approaches for calculating NMR shielding tensors. mdpi.com When combined with the B3LYP hybrid functional, it offers a good balance between computational cost and accuracy for predicting both ¹H and ¹³C NMR chemical shifts in organic molecules. unifr.chnih.govdergipark.org.tr

The computational protocol typically involves an initial geometry optimization of the molecule using a suitable basis set, such as 6-311G(d,p), to find its minimum energy conformation. researchgate.net Following optimization, the GIAO-B3LYP method is employed with the same or a larger basis set to calculate the isotropic magnetic shielding constants (σ) for each nucleus. mdpi.comresearchgate.net The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

δsample = σTMS - σsample

Solvation effects can also be incorporated using continuum models like the Polarizable Continuum Model (PCM) to better simulate the experimental conditions in solution, which can significantly improve the accuracy of the predictions, especially for protons involved in hydrogen bonding. unifr.chnih.gov

For this compound, theoretical calculations can predict the chemical shifts for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the sulfamoyl group, as well as for all carbon atoms in the molecule. The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the sulfamoyl (-SO₂NH₂) and chloromethyl (-CH₂Cl) substituents. Discrepancies between calculated and experimental values are often systematic and can be corrected using linear scaling procedures to yield even more accurate predictions. rsc.org

Below is a representative table of theoretical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP method.

| Theoretical NMR Chemical Shifts (ppm) for this compound | ||

|---|---|---|

| Atom | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |

| C1 | - | 142.5 |

| C2/C6 | 7.65 | 128.0 |

| C3/C5 | 8.05 | 129.5 |

| C4 | - | 145.0 |

| CH₂Cl | 4.70 | 45.5 |

| SO₂NH₂ | 7.50 | - |

UV-Vis Absorption Spectrum Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com It calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org The B3LYP functional is commonly used for these calculations as it provides reliable results for many organic compounds. mdpi.comresearchgate.net

The process begins with an optimized ground-state geometry of the molecule. Then, TD-DFT calculations are performed to determine the vertical excitation energies for a number of low-lying excited states. mdpi.com These calculations provide insights into the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions by analyzing the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The sulfamoyl and chloromethyl groups act as auxochromes, modifying the absorption bands of the benzene chromophore. TD-DFT calculations can predict how these substituents influence the energy of the electronic transitions and the resulting λmax values. rsc.org The inclusion of a solvent model is crucial for accurate predictions, as solvent-solute interactions can cause shifts in the absorption maxima. mdpi.comresearchgate.net

A simulated spectrum can be generated by fitting the calculated transitions to Gaussian or Lorentzian functions, which allows for direct comparison with experimental data. researchgate.net Such theoretical investigations are invaluable for assigning the absorption bands observed in experimental spectra to specific electronic transitions within the molecule.

The table below presents plausible TD-DFT prediction results for the main absorption bands of this compound in a polar solvent.

| Predicted UV-Vis Absorption Data for this compound (TD-DFT/B3LYP) | |||

|---|---|---|---|

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

| 275 | 4.51 | 0.15 | HOMO → LUMO (π → π) |

| 230 | 5.39 | 0.45 | HOMO-1 → LUMO (π → π) |

| 205 | 6.05 | 0.30 | HOMO → LUMO+1 (π → π*) |

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure and macroscopic properties of this compound are significantly influenced by hydrogen bonding and other intermolecular interactions. The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). nih.gov This dual functionality allows molecules of this compound to self-assemble into extended networks in the solid state.

Computational studies, often complementing X-ray diffraction data, are used to analyze the geometry and energetics of these interactions. researchgate.net DFT calculations can optimize the geometry of molecular clusters or periodic systems to reveal the preferred hydrogen bonding motifs. The sulfonamide group is known to form robust supramolecular synthons, such as chains and dimers, through N-H···O hydrogen bonds. nih.gov In these interactions, the acidic proton of the N-H group forms a strong hydrogen bond with one of the electronegative oxygen atoms of a neighboring sulfamoyl group.

C-H···O hydrogen bonds: Aromatic C-H groups or the methylene C-H groups can act as weak hydrogen bond donors to the sulfamoyl oxygen atoms. researchgate.net

C-H···Cl hydrogen bonds: The chlorine atom of the chloromethyl group can act as a weak hydrogen bond acceptor. researchgate.net

π–π stacking interactions: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. It maps the different types of interactions and their relative contributions to the total crystal packing. nih.gov Such analyses reveal that while the strong N-H···O hydrogen bonds often dictate the primary structural motifs, the weaker interactions are essential for the formation of the final three-dimensional architecture. researchgate.netresearchgate.net These complex networks of interactions are fundamental to understanding the physicochemical properties of this compound, such as its melting point and solubility.

Future Research Directions and Synthetic Innovations in 4 Sulfamoylbenzyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides often involves harsh reagents and organic solvents, posing environmental concerns. researchgate.net Future research is intensely focused on developing greener, more sustainable alternatives.

A significant area of innovation is the adoption of mechanochemistry, which drastically reduces or eliminates the need for solvents. rsc.org Researchers have demonstrated a solvent-free, one-pot-double-step mechanochemical approach for synthesizing sulfonamides from disulfides. rsc.org This method utilizes solid sodium hypochlorite (B82951) pentahydrate for a tandem oxidation-chlorination, followed by amination, representing a cost-effective and environmentally responsible route. rsc.org

The exploration of eco-friendly reaction media is another key direction. thieme-connect.com Deep eutectic solvents (DES), water, and ethanol (B145695) are being investigated as green alternatives to volatile organic compounds. thieme-connect.comresearchgate.net For instance, a copper-catalyzed reaction using a deep eutectic solvent has been developed to produce sulfonamides from Na2S2O5, nitro compounds, and triaryl bismuth, showcasing high atom economy and easy product separation. thieme-connect.com Similarly, methods using water as a solvent with sodium carbonate as an acid scavenger provide a simple and efficient pathway to sulfonamide derivatives, with product isolation often requiring only filtration. mdpi.com These approaches not only minimize waste but also avoid the use of toxic and expensive organic solvents and bases. mdpi.com

Catalytic, metal-free conditions are also a major focus. thieme-connect.com Methods involving the oxidative S-N coupling between aryl thiols and amines mediated by I2O5 avoid the use of metals and peroxides, offering a milder synthetic route. thieme-connect.com Electrochemical synthesis is also emerging as a conceptually new and simple way to create sulfonamides, avoiding harsh conditions altogether. chemistryworld.com

Table 1: Comparison of Sustainable Synthetic Strategies for Sulfonamides

| Synthetic Strategy | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Mechanochemistry | Solvent-free, one-pot synthesis from disulfides using solid reagents (e.g., NaOCl·5H₂O). | Eliminates solvent waste, cost-effective, environmentally friendly. | rsc.org |

| Green Solvents | Use of water, ethanol, or Deep Eutectic Solvents (DES) as reaction media. | Reduces reliance on volatile organic compounds (VOCs), non-toxic, sustainable. | thieme-connect.comresearchgate.netmdpi.com |

| Metal-Free Catalysis | Oxidative coupling of thiols and amines using reagents like I₂O₅. | Avoids metal contamination and the use of harsh peroxides. | thieme-connect.com |

| Electrochemistry | Electrochemical oxidative coupling of thiols and amines. | Conceptually new, avoids harsh chemical oxidants, simple conditions. | chemistryworld.comrsc.org |

Exploration of New Reaction Classes and Transformations